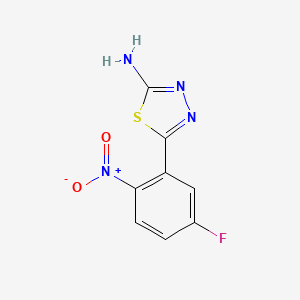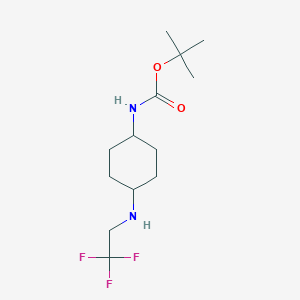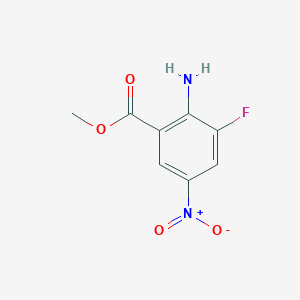
Methyl 2-amino-3-fluoro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-fluoro-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 2-fluoro-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and reducing agents such as iron powder or tin chloride for the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of palladium or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-fluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups like the amino, fluoro, and nitro groups allows it to participate in various biochemical pathways. These interactions can lead to changes in the activity of enzymes or receptors, influencing cellular processes and biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluoro-3-nitrobenzoate: Similar structure but lacks the amino group.
Methyl 2-amino-5-fluoro-3-nitrobenzoate: Similar structure but with different positioning of functional groups.
Methyl 2-nitrobenzoate: Lacks both the amino and fluoro groups.
Uniqueness
Methyl 2-amino-3-fluoro-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C8H7FN2O4 |
|---|---|
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
methyl 2-amino-3-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3 |
Clave InChI |
PTOTYGXZPPHCLL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
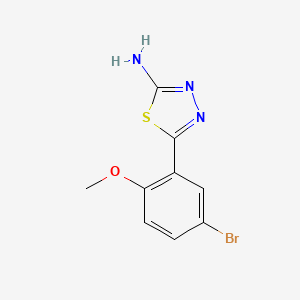
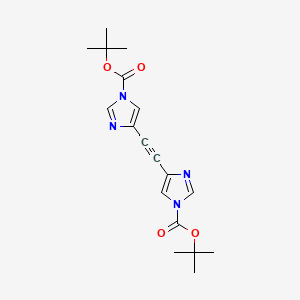
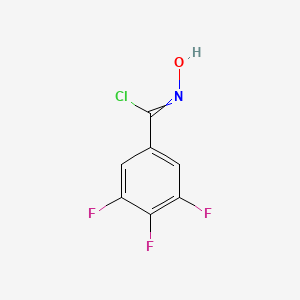

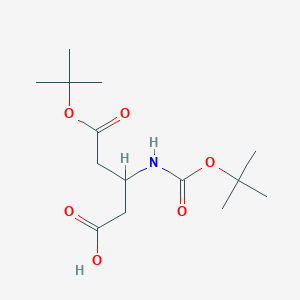
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

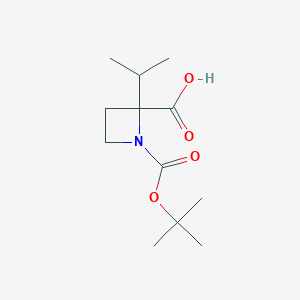
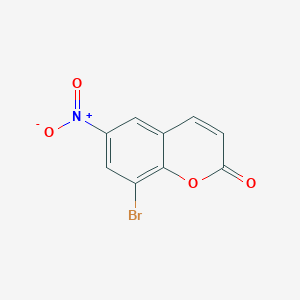
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)

